molecular formula C6H10F2N2O B15228197 5,5-Difluoropiperidine-3-carboxamide

5,5-Difluoropiperidine-3-carboxamide

Cat. No.: B15228197
M. Wt: 164.15 g/mol
InChI Key: BKAKETYEHNMQRC-UHFFFAOYSA-N
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Description

5,5-Difluoropiperidine-3-carboxamide is a fluorinated heterocyclic compound with the molecular formula C6H10F2N2O. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoropiperidine-3-carboxamide typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of piperidine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining the precise reaction conditions needed for the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoropiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5,5-Difluoropiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropiperidine-3-carboxamide
  • 5,5-Dichloropiperidine-3-carboxamide
  • 5,5-Dibromopiperidine-3-carboxamide

Uniqueness

5,5-Difluoropiperidine-3-carboxamide is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H10F2N2O

Molecular Weight

164.15 g/mol

IUPAC Name

5,5-difluoropiperidine-3-carboxamide

InChI

InChI=1S/C6H10F2N2O/c7-6(8)1-4(5(9)11)2-10-3-6/h4,10H,1-3H2,(H2,9,11)

InChI Key

BKAKETYEHNMQRC-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1(F)F)C(=O)N

Origin of Product

United States

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